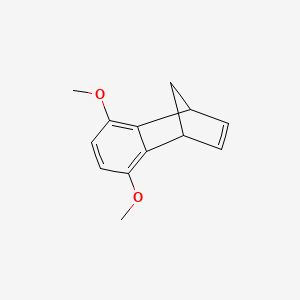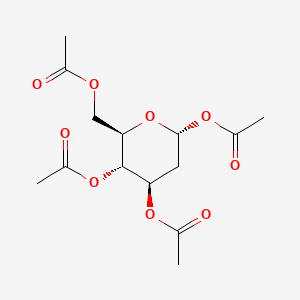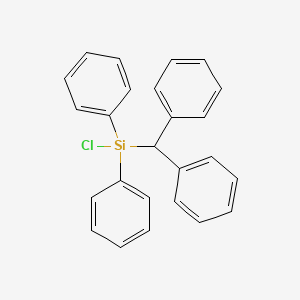
Chlorodiphenyl(diphenylmethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorodiphenyl(diphenylmethyl)silane is an organosilicon compound with the molecular formula C25H21ClSi It is a unique compound that features a silicon atom bonded to two phenyl groups, one diphenylmethyl group, and one chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
Chlorodiphenyl(diphenylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylmethylchlorosilane with phenylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The production process is optimized to minimize by-products and reduce costs .
化学反応の分析
Types of Reactions
Chlorodiphenyl(diphenylmethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced using hydride sources like lithium aluminum hydride to form silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides and amines.
Reduction Reactions: Lithium aluminum hydride is a common reducing agent used in these reactions.
Major Products Formed
科学的研究の応用
Chlorodiphenyl(diphenylmethyl)silane has several scientific research applications:
Materials Science: The compound is used in the development of new materials with unique electronic and photophysical properties.
Biology and Medicine:
作用機序
The mechanism of action of chlorodiphenyl(diphenylmethyl)silane involves its ability to undergo various chemical reactions due to the presence of the reactive chlorine atom and the silicon center. The silicon atom can stabilize positive charges through hyperconjugation, making the compound reactive towards electrophiles . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Chlorodiphenyl(diphenylmethyl)silane can be compared with other organosilicon compounds, such as:
Diphenylmethylsilane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Triphenylsilane: Contains three phenyl groups bonded to silicon, offering different electronic properties and reactivity.
Phenylsilane: Contains only one phenyl group, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
特性
CAS番号 |
56042-17-2 |
|---|---|
分子式 |
C25H21ClSi |
分子量 |
385.0 g/mol |
IUPAC名 |
benzhydryl-chloro-diphenylsilane |
InChI |
InChI=1S/C25H21ClSi/c26-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H |
InChIキー |
JQHRMCIYDIBZKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


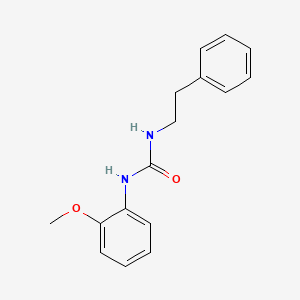

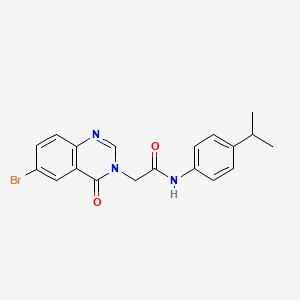
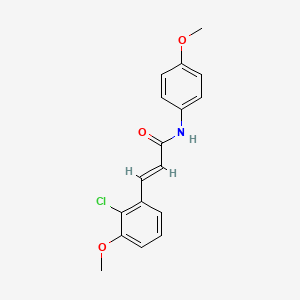
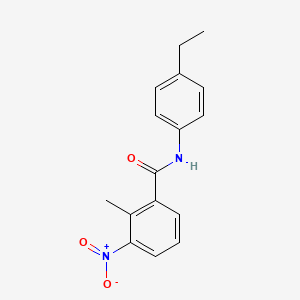
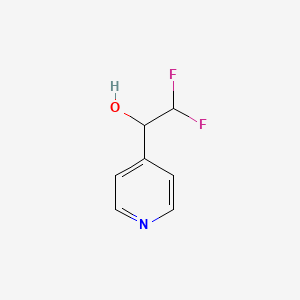
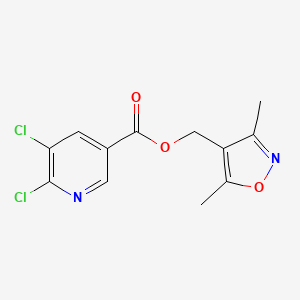
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
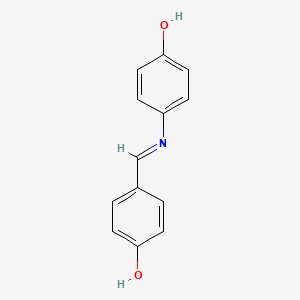
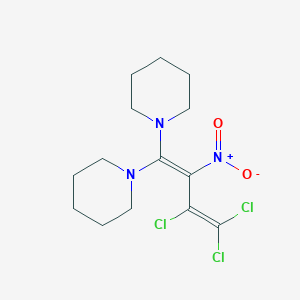
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
